2-Amino-3-(cyclohexylmethoxy)benzoic acid

Description

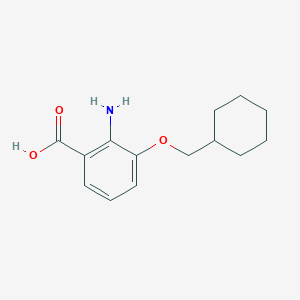

2-Amino-3-(cyclohexylmethoxy)benzoic acid is a benzoic acid derivative featuring an amino group at position 2, a cyclohexylmethoxy substituent at position 3, and a carboxylic acid group at position 1.

Properties

IUPAC Name |

2-amino-3-(cyclohexylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYAHJYNMYZYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the deprotonated phenoxide ion attacks the electrophilic carbon of the cyclohexylmethyl halide. Key parameters include:

-

Base selection : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed. NaOH provides stronger deprotonation but risks hydrolyzing sensitive groups, whereas K2CO3 offers milder conditions.

-

Solvent system : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state.

-

Temperature and duration : Optimal yields are achieved at 60–80°C over 4–8 hours. Prolonged heating beyond this range may promote side reactions such as N-alkylation or oxidation.

Workup and Purification

Post-reaction, the crude product is isolated by acidification with hydrochloric acid (HCl) to protonate the carboxylate and precipitate the product. Recrystallization from ethanol/water mixtures typically yields pure this compound with >95% purity.

Alternative Pathways: Nitro Group Reduction and Sequential Functionalization

While less common, alternative routes involving nitro intermediates have been explored, particularly for scalability and functional group compatibility (Table 1).

Nitration Followed by Hydrogenation

A patented method for analogous compounds suggests a two-step approach:

-

Nitration : Introducing a nitro group at the 3-position of 3-(cyclohexylmethoxy)benzoic acid using nitric acid.

-

Catalytic hydrogenation : Reducing the nitro group to an amine using Pd/C or Raney nickel under hydrogen atmospheres.

This pathway avoids direct handling of sensitive amino groups during harsh alkylation conditions. For example, hydrogenation of 2-nitro-3-(cyclohexylmethoxy)benzoic acid at 1–2 MPa H₂ and 35–45°C with Raney nickel achieves >95% conversion.

Challenges and Mitigation

-

Regioselectivity : Nitration must be carefully controlled to avoid para-substitution byproducts.

-

Catalyst poisoning : Residual sulfur or phosphorous impurities in the substrate can deactivate palladium catalysts, necessitating pre-purification steps.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patented protocols emphasize solvent recovery systems to reduce costs. For instance, ethyl acetate—used in hydrogenation steps—is distilled and reused in subsequent batches. Similarly, Raney nickel catalysts are filtered and reactivated via acid washing.

Process Intensification

Continuous-flow reactors have been proposed to enhance heat transfer and reduce reaction times. A modular setup could combine nitration, hydrogenation, and alkylation in series, minimizing intermediate isolation.

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(cyclohexylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-3-(cyclohexylmethoxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(cyclohexylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Substituent Impact on Properties:

- Lipophilicity : The cyclohexylmethoxy group imparts higher logP values compared to smaller substituents (e.g., methoxy or chloro), suggesting reduced aqueous solubility but improved membrane permeability.

- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase acidity (pKa), whereas electron-donating groups (e.g., methoxy) decrease it .

- Biological Activity : The position of substituents significantly affects interactions with enzymes or biosensors. For example, ortho-substituted benzoic acids (e.g., 3-methoxy) show stronger PPO inhibition than para-substituted analogs , while meta-substituted derivatives may exhibit distinct binding profiles in biosensor systems .

Biological Activity

2-Amino-3-(cyclohexylmethoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Contributes to the compound's basicity and potential for hydrogen bonding.

- Cyclohexylmethoxy Group : Enhances lipophilicity, potentially improving membrane permeability.

- Benzoic Acid Backbone : Provides a framework for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have reported that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It appears to modulate cytokine production and inhibit pathways associated with inflammation, such as NF-kB signaling.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

Anticancer Activity :

- In a recent study on cancer cell lines, the compound exhibited an IC50 value of 15 µM against MCF-7 cells. This suggests moderate potency compared to standard chemotherapeutics like doxorubicin.

-

Anti-inflammatory Activity :

- A carrageenan-induced paw edema model in rats demonstrated that administration of the compound significantly reduced swelling compared to control groups, indicating potential therapeutic effects in inflammatory conditions.

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

- Methodological Answer : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation. Bioisosteric replacement (e.g., trifluoromethyl → cyclopropyl) balances lipophilicity and metabolic resistance. In vitro microsomal assays (human/rat) guide iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.